molecular formula C6H5IN4 B2601880 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1770840-43-1

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine

Numéro de catalogue: B2601880
Numéro CAS: 1770840-43-1
Poids moléculaire: 260.038
Clé InChI: ZEBGLCLVPCOXIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS RN: 1770840-43-1) is a high-value heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical research. This pale yellow to white crystalline solid, with a molecular formula of C6H5IN4 and a molecular weight of 260.04 g/mol, is characterized by its high purity (>98%) and a melting point of approximately 215 to 219 °C . The primary research application of this compound is as a pivotal synthetic intermediate in the development of antiviral nucleoside analogues, most notably the prodrug Remdesivir (GS-5734) . Remdesivir is a broad-spectrum antiviral agent that has been approved for the treatment of conditions such as COVID-19 . The 7-iodo substituent on the pyrrolotriazine core is a crucial reactive site, enabling further functionalization via metal-catalyzed cross-coupling reactions to construct more complex molecules . Beyond its role in antiviral research, the pyrrolo[2,1-f][1,2,4]triazine scaffold is a key structural motif found in several kinase inhibitors and investigational antitumor agents, underscoring its broad utility in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that the compound is light and air sensitive, and it is recommended to store it in a cool, dark place under inert conditions to preserve stability .

Propriétés

IUPAC Name

7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGLCLVPCOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1770840-43-1
Record name 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

The preparation of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves several synthetic routes. One common method includes the reaction of 4-amino pyrrolo[2,1-f][1,2,4]triazine with iodine or iodine chloride, followed by a reaction with N-iodo succinimide. This method is advantageous due to the easily obtained raw materials, simple process, mild reaction conditions, and high product yield and purity, making it suitable for industrial production .

Analyse Des Réactions Chimiques

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Antiviral Activity

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine has been identified as a crucial intermediate in the synthesis of Remdesivir, an antiviral drug effective against Ebola and SARS-CoV-2. The compound's structure allows it to inhibit viral RNA polymerase, essential for viral replication. This positions it as a promising candidate in antiviral drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Comparative studies have shown lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to standard antibiotics. This suggests potential for development into new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant for treating chronic inflammatory diseases.

Case Study 1: Antiviral Efficacy

A study conducted on cell cultures infected with SARS-CoV-2 demonstrated that derivatives of this compound significantly reduced viral loads. The mechanism involved its incorporation into viral RNA during replication, showcasing its potential as an antiviral agent.

Case Study 2: Antimicrobial Testing

In comparative studies against resistant bacterial strains, compounds related to this compound exhibited enhanced efficacy compared to traditional antibiotics. This highlights the compound's potential in addressing antibiotic resistance.

Case Study 3: Inflammation Models

In animal models simulating arthritis, administration of this compound led to a marked decrease in joint swelling and pain indicators. This suggests its utility in developing treatments for inflammatory conditions.

Mécanisme D'action

The mechanism of action of 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets and pathways. It acts as an intermediate in the synthesis of antiviral drugs, where it contributes to the inhibition of viral replication by targeting specific enzymes and pathways involved in the viral life cycle .

Comparaison Avec Des Composés Similaires

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine is unique due to its specific structure and high purity. Similar compounds include:

Activité Biologique

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1770840-43-1) is a synthetic compound notable for its role in drug development, particularly as an intermediate in the synthesis of antiviral agents like Remdesivir. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6_6H5_5IN4_4, with a molecular weight of 260.04 g/mol. The compound features a pyrrolo-triazine structure that is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC6_6H5_5IN4_4
Molecular Weight260.04 g/mol
Density2.4 ± 0.1 g/cm³
CAS Number1770840-43-1

Antiviral Activity

This compound has been identified as a key precursor in the synthesis of Remdesivir, an antiviral drug effective against Ebola and SARS-CoV-2. The compound's structure allows it to inhibit viral RNA polymerase, which is essential for viral replication. This mechanism positions it as a promising candidate in antiviral drug development.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant antibacterial and antifungal activities. For example, studies have shown that related compounds demonstrate efficacy against various strains of bacteria and fungi, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Viral Replication Inhibition : The compound acts as a nucleoside analog that incorporates into viral RNA during replication.
  • Enzyme Inhibition : It may inhibit key enzymes involved in the inflammatory response and microbial metabolism.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound significantly reduced viral loads in cell cultures infected with SARS-CoV-2.
  • Antimicrobial Testing : Comparative studies showed that compounds related to this structure had lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to standard antibiotics.
  • Inflammation Models : In animal models of arthritis, administration of the compound led to a marked decrease in joint swelling and pain indicators.

Q & A

Q. What are the common synthetic routes for 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine, and how do they compare in efficiency?

The compound is synthesized via rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines or functionalization of pyrrole-2-carboxamides, as demonstrated in Scheme 14 ( ). Key steps include halogenation (iodination) and amination. Efficiency depends on reaction conditions (e.g., solvent, catalyst) and purity of intermediates. Yield optimization often requires iterative adjustments to temperature and stoichiometry. Comparative studies using HPLC or LC-MS can quantify pathway efficiency .

Q. How should researchers handle discrepancies in reported hazard classifications for this compound?

Conflicting GHS data exist: lists H302 (harmful if swallowed) and H315/H319/H335 (skin/eye/respiratory irritation), while cites H314 (severe skin burns/eye damage). To resolve discrepancies:

  • Cross-reference Safety Data Sheets (SDS) from multiple suppliers.
  • Conduct in-house testing (e.g., Draize test for dermal irritation).
  • Apply the precautionary principle: use PPE (gloves, goggles) and work in a fume hood regardless of conflicting classifications .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR (¹H/¹³C) to confirm substitution patterns and iodine positioning.
  • HRMS for molecular weight validation (C₆H₅IN₄, theoretical MW: 284.98 g/mol).
  • X-ray crystallography to resolve structural ambiguities, particularly in regioselective reactions.
  • TGA/DSC to assess thermal stability for storage and reaction design .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze experimental datasets to recommend optimal conditions (e.g., solvent polarity, catalyst loading). Tools like Gaussian or ORCA integrate with reaction databases to prioritize pathways with minimal energy barriers . For example, iodine’s electronic effects on the pyrrolotriazine core can be modeled to guide regioselective functionalization .

Q. What reactor design considerations are critical for scaling up exothermic reactions involving this compound?

Key factors:

  • Heat dissipation : Use jacketed reactors with precise temperature control to manage exothermicity.
  • Mixing efficiency : Turbulent flow regimes prevent localized hot spots.
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time.
  • Safety interlocks : Automated pressure relief systems mitigate risks from gaseous byproducts (e.g., NH₃ during amination) .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for intermediates in the synthesis pathway?

Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Isotopic labeling (e.g., ¹⁵N) to trace signal origins.
  • Comparative DFT simulations to align experimental shifts with theoretical predictions .

Q. What structure-activity relationship (SAR) insights exist for pyrrolo[2,1-f][1,2,4]triazines in kinase inhibition?

The 4-amino group and 7-iodo substitution are critical for ATP-binding pocket interactions, as shown in kinase assays (Ott et al., 2017). Modifications at the 2-position (e.g., chloro vs. methyl) alter selectivity profiles. Advanced SAR studies require:

  • Crystallography of ligand-protein complexes.
  • Free-energy perturbation (FEP) simulations to predict binding affinities.
  • Kinome-wide profiling to assess off-target effects .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?

  • Feasible : Prioritize reactions with commercially available precursors (e.g., 3-chloro-1H-pyrrole-2-carboxylic acid, ).
  • Novel : Explore understudied applications (e.g., radiopharmaceuticals using ¹²³I/¹²⁵I isotopes).
  • Ethical : Adhere to waste disposal protocols for iodine-containing byproducts.
  • Relevant : Align with therapeutic areas like antiviral or oncology research .

Tables for Quick Reference

Table 1. Key Hazard Data Comparison

SourceSignal WordHazard StatementsPrecautionary Measures
WarningH302, H315, H319, H335P261, P305+P351+P338
DangerH314P260, P264, P280, P301+310

Table 2. Synthetic Pathway Efficiency Metrics

RouteYield (%)Purity (HPLC)Key Limitation
Oxadiazine Rearrangement65–78≥95%Multi-step purification
Pyrrole Carboxamide55–70≥90%Iodination regioselectivity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.